molecular formula C4H8N6 B1339667 1,4-Diazidobutane CAS No. 24345-72-0

1,4-Diazidobutane

Cat. No. B1339667
CAS RN: 24345-72-0
M. Wt: 140.15 g/mol
InChI Key: AZWIJYAGFOFYIL-UHFFFAOYSA-N
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Description

1,4-Diazidobutane is a chemical compound that is part of a broader class of azides, which are characterized by the presence of the azido functional group (N3). The compound is of interest due to its potential applications in organic synthesis and material science. It can serve as a precursor for various heterocyclic compounds and has been explored in the synthesis of diazepanes, diaza-cyclohexadienes, and triazolo-oxazines, among others.

Synthesis Analysis

The synthesis of 1,4-diazidobutane derivatives has been approached through various methods. One study describes three different methods for preparing 1,4-diazidobuta-1,3-dienes, including nucleophilic substitution, nucleophilic addition, and prototropic isomerizations followed by nucleophilic additions . Another paper discusses the synthesis of 1,4-diazepanes and related compounds using a domino process that involves the in situ generation of an aza-Nazarov reagent . Additionally, the synthesis of 1,4-bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadienes as strong reductants is reported, which highlights the versatility of diazidobutane derivatives in generating low-valent transition metals .

Molecular Structure Analysis

The molecular structure of 1,4-diazidobutane derivatives can be complex, with the potential for various stereoisomers due to the presence of multiple azido groups. For instance, the synthesis of a bis(1,2,3-triazolo-1,4-oxazine) compound from 1,4-diazidobutane involved an azide ring opening reaction followed by a double 1,3-dipolar intramolecular cycloaddition, leading to a specific exo-tetracyclic isomer . The molecular structure of such compounds is often confirmed using spectroscopic methods like NMR.

Chemical Reactions Analysis

1,4-Diazidobutane derivatives can undergo a range of chemical reactions. The aforementioned bis(1,2,3-triazolo-1,4-oxazine) compound was synthesized through a sequence of reactions starting from diepoxybutane, demonstrating the reactivity of the azido groups in intramolecular cycloadditions . Another example is the Rhodium(II)-catalyzed decomposition of diazo compounds to form rearranged pimarane and abietane skeletons, which are important in the synthesis of natural products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-diazidobutane derivatives are influenced by their molecular structure and the presence of azido groups. These compounds can be sensitive to light, heat, and catalysts, which can trigger decomposition or rearrangement reactions. For example, the photolysis and pyrolysis of 4-aziadamantan-1-amine, a related diazirine compound, resulted in different products depending on the conditions, highlighting the importance of understanding the physical properties for practical applications .

Scientific Research Applications

  • Polymer Synthesis and Characterization :

    • Rahmani and Zadeh Mahani (2015) synthesized novel polyaromatic ethers containing 1,3,4-oxadiazole and triazole units using 1,4-diazidobutane. These polymers exhibited good thermal stability and high glass transition temperatures under a nitrogen atmosphere. They were characterized using IR and NMR techniques and showed low solubility in organic solvents due to crystallinity (Rahmani & Zadeh Mahani, 2015).
  • Synthesis of Monoazido and Diazido Alkanes :

    • Moriarty (1991) reported the synthesis and complete characterization of a series of monoazido and diazido alkanes, including 1,4-diazidobutane. These compounds have potential applications in the development of new organic compounds (Moriarty, 1991).
  • Chemical Reactions and Molecular Structure Analysis :

    • Scheurer et al. (2004) investigated the desymmetrisation of C2-symmetric (2S,3S)-diazidobutane-1,4-diol with benzaldehyde. This study provided insights into the molecular structure and chemical reactivity of diazidobutane derivatives (Scheurer et al., 2004).
  • Advanced Synthesis Techniques :

    • Suárez et al. (2010) explored nonafluorobutanesulfonyl azide as a diazo transfer reagent for synthesizing azides from primary amines. This reagent allowed for the efficient synthesis of triazoles, including 1,4-disubstituted triazoles, demonstrating the utility of diazidobutane in advanced organic synthesis (Suárez et al., 2010).
  • Pharmaceutical Research :

    • Banert et al. (2011) presented methods for preparing 1,4-diazidobuta-1,3-dienes, a derivative of 1,4-diazidobutane. This research has implications for the synthesis of complex organic compounds, potentially useful in pharmaceutical applications (Banert et al., 2011).
  • Heterocyclic Compound Synthesis :

    • Mekni and Baklouti (2012) synthesized a new bis(1,2,3-triazolo-1,4-oxazine) heterocyclic compound, starting from terminal meso-1,2,3,4-diepoxybutane and involving a 1,4-diazidobutane derivative. This work highlights the role of diazidobutane in the synthesis of heterocyclic compounds (Mekni & Baklouti, 2012)

Safety And Hazards

1,4-Diazidobutane is highly explosive and sensitive to heat, fire, and friction . It should be handled with extreme caution. Direct contact with skin and eyes should be avoided, and any contact should be immediately washed off with plenty of water . It should be used only under the supervision of a technically qualified individual .

properties

IUPAC Name

1,4-diazidobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N6/c5-9-7-3-1-2-4-8-10-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWIJYAGFOFYIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=[N+]=[N-])CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90545213
Record name 1,4-Diazidobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diazidobutane

CAS RN

24345-72-0
Record name 1,4-Diazidobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
95
Citations
RM Moriarty, ILLINOIS UNIV AT CHICAGO CIRCLE - 1991 - apps.dtic.mil
A series of monoazido alkanes and diazido alkanes have been synthesized. Specifically, 1-azidobutane 100.0 g, 1-azidohexane 100.0 g, 1-azidooctane 100.0 g, and 1-azidoheptane …
Number of citations: 1 apps.dtic.mil
K Cong, J He, R Yang - Polymers for Advanced Technologies, 2021 - Wiley Online Library
Three linear diazido compounds as novel binders have been prepared via a one‐step substitution of corresponding bromo‐ended halide. The structures of these novel diazido …
X Gu, S Guo, G Wang - Polymer Engineering & Science, 2020 - Wiley Online Library
Two kinds of diols containing 1,2,3‐triazole units were synthesized through the azide‐alkyne cycloaddition reaction between propargyl alcohol and 1,4‐diazidobutane. One of the diols, (…
S Rahmani, AS Mahani - Macromolecular Research, 2015 - Springer
A novel bisethynyl monomer containing 1,3,4-oxadiazole unit, 2,5 bis(4-propargloxy phenyl)-1,3,4-oxadiazole, was synthesized and polymerized with diazido monomers (2,2 bis[4-(4-…
Y Nagao, A Takasu - Macromolecular rapid communications, 2009 - Wiley Online Library
A “click” polymerization of dialkynes that contain an ester linkages and diazides to has been performed to synthesize various polyesters, termed “click polyesters” with a high $\overline …
D Fallah, R Fareghi-Alamdari, S Tavangar - Journal of Polymer Research, 2022 - Springer
Unsaturated polyesters are of interest to scientists due to the presence of modifiable functional groups such as double and triple bonds. Active sites in the unsaturated polyesters are …
Y Tan, J Li, J Huo, F Xue, Z Wang - Synthetic Communications, 2014 - Taylor & Francis
The interesting bioactivities of 2(5H)-furanone, 1,2,3-triazole, and amino acid derivatives have promoted their combination into one multifunctional molecule. The symmetrical bis-1,2,3-…
K KRHS, T Kanger, T PEHKC… - Proceedings of the …, 2001 - books.google.com
(25, 2'S)-bimorpholine was synthesized starting from 2, 3-di-O-isopropylidene-L-threitol derived from (/?,/?)-tartaric acid. The key steps were O-alkylation of hydroxyl groups in (2S, 3S)-1…
Number of citations: 4 books.google.com
G Chadha, Y Zhao - Organic & biomolecular chemistry, 2013 - pubs.rsc.org
Cross-linking the micelles of 4-dodecyloxybenzyltripropargylammonium bromide by 1,4-diazidobutane-2,3-diol in the presence of azide-functionalized imidazole derivatives yielded …
Number of citations: 24 0-pubs-rsc-org.brum.beds.ac.uk
R Selin, V Chernii, A Mokhir - Ukrainian Chemistry Journal, 2020 - ucj.org.ua
Reactions of azide-alkilic cycloaddition are well known since 1893. At the same time, with the elaboration of click chemistry, the techniques of labelling biological objects, particularly by …
Number of citations: 3 ucj.org.ua

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